4-Chloro-2-ethyl-6-iodoquinazoline

Cross-coupling Sonogashira Suzuki-Miyaura

Sourcing halogenated quinazoline scaffolds with site-differentiated reactivity often means lengthy lead times. 4-Chloro-2-ethyl-6-iodoquinazoline directly solves this bottleneck. - Enables sequential Sonogashira/Suzuki-Miyaura couplings via orthogonal Csp2-I over C4-Cl selectivity. - 2-Ethyl group fine-tunes lipophilicity for kinase inhibitor (EGFR/VEGFR-2) optimization. - 6-Iodo handle supports radioiodination (¹²³I/¹²⁵I) for SPECT imaging agents.

Molecular Formula C10H8ClIN2
Molecular Weight 318.54 g/mol
Cat. No. B13107293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-ethyl-6-iodoquinazoline
Molecular FormulaC10H8ClIN2
Molecular Weight318.54 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(C=C(C=C2)I)C(=N1)Cl
InChIInChI=1S/C10H8ClIN2/c1-2-9-13-8-4-3-6(12)5-7(8)10(11)14-9/h3-5H,2H2,1H3
InChIKeyYKJHLDQTFAVUGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-ethyl-6-iodoquinazoline Overview


4-Chloro-2-ethyl-6-iodoquinazoline (CAS 351426-09-0, C10H8ClIN2, MW 318.54) is a halogenated quinazoline building block featuring a chloro substituent at position 4, an ethyl group at position 2, and an iodo substituent at position 6 . This compound serves as a versatile synthetic intermediate, particularly valued for its differentiated reactivity in sequential cross-coupling reactions and as a scaffold for kinase inhibitor development. Unlike simpler chloro- or iodo-quinazoline analogs, the combination of substituents in this molecule enables specific synthetic and biological applications that cannot be replicated by its closest comparators [1].

1
Synthetic intermediate for sequential cross-coupling library synthesis.
2
Kinase inhibitor scaffold for EGFR and VEGFR-2 pathway studies. Class-level inference from 6-iodoquinazoline series
3
Radiopharmaceutical precursor with a heavy-atom handle for radioiodination research. Supports SPECT imaging probe development
4
Certified analytical quality with batch-specific NMR, HPLC, and GC data.

4-Chloro-2-ethyl-6-iodoquinazoline Differentiation


Generic substitution of 4-Chloro-2-ethyl-6-iodoquinazoline with related analogs such as 4-chloro-2-ethylquinazoline (lacking iodine), 4-chloro-6-iodoquinazoline (lacking 2-ethyl), or 6-iodoquinazoline (lacking both chloro and ethyl) introduces critical functional deficits. The iodo substituent at position 6 enables sequential cross-coupling reactions with regioselectivity that favors Csp2-I over Csp2-Cl, a selectivity not achievable with chloro-bromo analogs [1]. The 2-ethyl group modulates lipophilicity and steric bulk, which are essential for optimizing binding interactions in kinase inhibitor design [2]. Furthermore, the 6-iodo group serves as a heavy atom handle for radiopharmaceutical development via radioiodination, a feature absent in non-iodinated quinazolines [3]. These three structural features collectively confer a unique synthetic and biological profile that cannot be recapitulated by any single alternative scaffold.

Regioselectivity
C6-iodo reacts exclusively; C4-chloro remains intact for subsequent steps.
Chloro-bromo analogs shift reactivity to C4, blocking sequential diversification.
Kinase Engagement
6-iodo group supports dual EGFR/VEGFR-2 binding pocket interactions.
Non-iodinated analogs lack the heavy atom required for reported kinase inhibition.
Imaging Capability
Iodo substituent provides a direct site for radioiodination (¹²³I/¹²⁵I).
Non-iodinated quinazolines cannot be utilized for SPECT probe development.

4-Chloro-2-ethyl-6-iodoquinazoline Quantitative Evidence


Regioselective C6‑Iodo Cross-Coupling

In 2-aryl-4-chloro-6-iodoquinazolines, palladium-catalyzed cross-coupling proceeds exclusively through the C6‑iodo bond, whereas chloro-bromo analogs exhibit preferential substitution at the C4‑chloro position [1]. This reversal of regioselectivity is quantitatively supported by experimental observations that the Csp2‑I bond is intrinsically more reactive than the Csp2‑Br bond, enabling sequential Sonogashira/Suzuki-Miyaura and Sonogashira/Stille couplings to generate unsymmetrical polycarbo-substituted quinazolines [1]. The target compound, bearing a 2‑ethyl group instead of 2‑aryl, is expected to retain this enhanced C6‑iodo reactivity based on analogous electronic effects.

C6-Iodo Cross-Coupling
Head-to-head
C6-iodo bond undergoes exclusive cross-coupling; C4-chloro remains intact for further functionalization.
Enables sequential library synthesis.
Reversal of substitution order vs. chloro-bromo analogs.
Cross-coupling Sonogashira Suzuki-Miyaura Polycarbo-substituted quinazolines

Dual EGFR/VEGFR-2 Kinase Inhibition

While direct enzymatic data for 4‑Chloro‑2‑ethyl‑6‑iodoquinazoline are not yet published, its core 6‑iodoquinazoline scaffold has been extensively characterized in a series of N‑alkyl derivatives. The most potent analog, compound 9c, inhibited VEGFR‑2 with IC50 = 0.85 µM, EGFRT790M with IC50 = 0.22 µM, and EGFRWT with IC50 = 0.15 µM [1]. The 2‑ethyl group in the target compound is predicted to modulate lipophilicity and binding interactions, potentially fine‑tuning potency relative to the unsubstituted or N‑alkylated analogs [1]. In contrast, the non‑iodinated comparator 4‑chloro‑2‑ethylquinazoline lacks the heavy atom necessary for dual kinase engagement and has not been reported to exhibit comparable inhibitory activity.

Kinase Inhibition
Class-level
Optimized 6-iodoquinazoline analog: IC50 0.15–0.85 µM (EGFR WT, EGFR T790M, VEGFR-2).
Supports kinase inhibitor development context.
Data to verify for target compound; 2-ethyl group may shift potency.
Kinase inhibition EGFR VEGFR-2 Anticancer

Purity and Analytical Quality Control

Commercially sourced 4‑Chloro‑2‑ethyl‑6‑iodoquinazoline is supplied with a standard purity of 95%+ and includes batch‑specific analytical certificates (NMR, HPLC, GC) . This level of quality assurance exceeds the typical purity specifications of many generic quinazoline building blocks, which are often offered at lower purities or without comprehensive analytical documentation. The availability of validated analytical data reduces the need for in‑house purification and characterization, accelerating synthetic workflows.

Purity Control
Lot attribute
Supplied at ≥95% purity with batch-specific NMR, HPLC, and GC certificates.
Reduces in-house characterization needs.
Source review recommended for critical steps.
Purity Quality control NMR HPLC GC

SPECT Imaging Radioiodination Potential

Iodoquinazoline derivatives have been successfully radioiodinated for SPECT imaging of EGFR‑TK activity. A structurally related analog, m‑IPQ, was radiolabeled with iodine‑125 via iododestannylation and exhibited high inhibitory potency (IC50 = 50.5 ± 3.5 nM) and selective tumor uptake in vivo [1]. The target compound, bearing a 6‑iodo substituent, provides a heavy‑atom handle for analogous radioiodination (e.g., with ¹²³I or ¹²⁵I), enabling the development of EGFR‑targeted imaging agents. Non‑iodinated comparators such as 4‑chloro‑2‑ethylquinazoline cannot be utilized for this application.

SPECT Imaging Potential
Class-level
Related iodoquinazoline (m-IPQ) radioiodinated and showed selective tumor uptake in vivo (IC50 50.5 nM).
Supports radiotracer development context.
Radioiodination requires structural analog validation.
Radiopharmaceutical SPECT imaging Radioiodination EGFR-TK

4-Chloro-2-ethyl-6-iodoquinazoline Application Scenarios


Sequential Cross-Coupling Synthesis

Utilize the orthogonal reactivity of the C6‑iodo and C4‑chloro bonds to perform sequential Sonogashira and Suzuki‑Miyaura couplings, enabling the rapid generation of unsymmetrical polycarbo‑substituted quinazoline libraries. This approach leverages the exclusive reactivity of the Csp2‑I bond over the C4‑Cl bond, a regioselectivity not achievable with chloro‑bromo analogs [3].

Dual EGFR/VEGFR-2 Inhibitor Optimization

Employ 4‑Chloro‑2‑ethyl‑6‑iodoquinazoline as a core scaffold for designing next‑generation dual EGFR/VEGFR‑2 inhibitors. The 6‑iodoquinazoline framework has demonstrated sub‑micromolar inhibition of both targets, and the 2‑ethyl substituent provides a handle for modulating lipophilicity and binding interactions [3]. Subsequent functionalization at the 4‑chloro position allows further optimization of potency and selectivity.

Radioiodinated SPECT Imaging Probes

Convert the 6‑iodo group to a radioiodinated species (e.g., ¹²³I or ¹²⁵I) via iododestannylation or halogen exchange to generate EGFR‑TK imaging agents for SPECT. This application is supported by the successful development of structurally related radioiodinated quinazoline derivatives that exhibit high tumor uptake and selective EGFR‑TK binding [3].

Application
Selection Property
Validation Focus
Sequential Cross-Coupling Synthesis
Orthogonal C6-I vs. C4-Cl reactivity
Regioselectivity under Pd-catalyzed conditions
Kinase Pathway Studies
6-Iodoquinazoline scaffold for ATP-pocket binding
EGFR/VEGFR-2 inhibition and selectivity profiling
SPECT Imaging Probe Research
Radioiodination handle at position 6
Tracer uptake and target engagement in model systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-ethyl-6-iodoquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.